molecular formula C9H6O4 B1611346 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- CAS No. 4792-27-2

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-

Cat. No.: B1611346
CAS No.: 4792-27-2
M. Wt: 178.14 g/mol
InChI Key: VBNXTCQFKJLUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- can be synthesized through several methods. One common approach involves the extension of the Davies and Perkin synthesis of phthalide. This method typically involves the cyclization of ortho-substituted benzoic acids under acidic conditions to form the benzofuran ring .

Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in constructing benzofuran derivatives. This method offers the advantages of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isobenzofurancarboxylic acid, 1,3-dihydro-3-oxo-
  • 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-
  • 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester

Uniqueness

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-oxo-3H-2-benzofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-8(11)5-2-1-3-6-7(5)4-13-9(6)12/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNXTCQFKJLUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(=O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563516
Record name 1-Oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-27-2
Record name 1-Oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-
Reactant of Route 2
Reactant of Route 2
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-
Reactant of Route 3
Reactant of Route 3
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-
Reactant of Route 4
Reactant of Route 4
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-
Reactant of Route 5
Reactant of Route 5
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-
Reactant of Route 6
Reactant of Route 6
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.